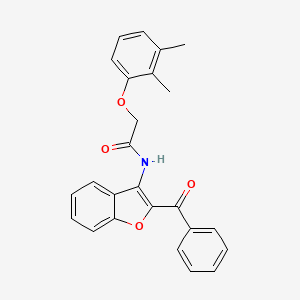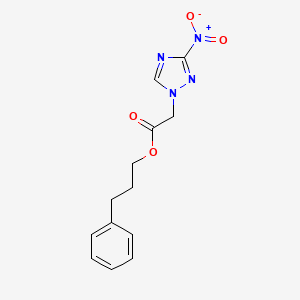![molecular formula C25H24N2O2 B11577035 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B11577035.png)
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE is a complex organic compound that belongs to the class of benzo[cd]indol-2(1H)-ones This compound is characterized by its unique structure, which includes a benzo[cd]indole core fused with a piperidine ring and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE typically involves multiple steps, starting with the preparation of the benzo[cd]indole core This can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Napieralski reaction
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH4) are commonly employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using Pd/C.
Substitution: Halogenated reagents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzo[cd]indol-2(1H)-ones, reduced derivatives, and functionalized analogs with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products with specialized functions.
Mechanism of Action
The mechanism of action of 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins and enzymes involved in cellular signaling pathways, such as bromodomains and extra-terminal (BET) proteins.
Pathways Involved: It modulates the activity of these proteins, leading to alterations in gene expression and cellular responses.
Comparison with Similar Compounds
Benzo[cd]indol-2(1H)-ones: These compounds share the same core structure but differ in the substituents attached to the indole ring.
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness: 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE stands out due to its specific combination of a benzo[cd]indole core with a piperidine ring and a benzyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2-one |
InChI |
InChI=1S/C25H24N2O2/c28-23(26-14-12-19(13-15-26)16-18-6-2-1-3-7-18)17-27-22-11-5-9-20-8-4-10-21(24(20)22)25(27)29/h1-11,19H,12-17H2 |
InChI Key |
KYNCZWQPTAOQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11576957.png)
![furan-2-yl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B11576964.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11576966.png)
![5-[(2-bromophenoxy)methyl]-N-(3,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B11576972.png)


![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11576990.png)
![1-(4-chlorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576998.png)
![2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11577003.png)
![(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11577014.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577027.png)
![3-acetyl-1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11577042.png)
![3-(Decylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11577053.png)
![N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11577060.png)
